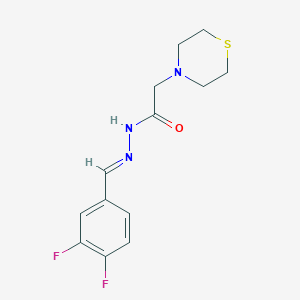

![molecular formula C16H14BrNO3 B5594160 methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that can include reactions such as condensation, acetylation, and bromination-dehydrobromination. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared from corresponding acetoacetic esters, showcasing the versatility of these compounds in synthesizing heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray diffraction, which has elucidated structures such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, revealing complex hydrogen-bonded architectures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including nucleophilic attacks leading to the formation of Michael adducts, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate (Vasin et al., 2016). Such reactions highlight the compounds' reactivity and potential for further chemical transformations.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds. Studies often focus on crystallography to compare structures and elucidate the intermolecular interactions that dictate physical properties (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate derivatives involve their reactivity in various chemical environments, ability to undergo specific reactions, and their role as intermediates in the synthesis of more complex molecules. For example, the reagent methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been highlighted for its efficiency in N-phthaloylation of amino acids and derivatives, showcasing the compound's utility in synthetic organic chemistry (Casimir, Guichard, & Briand, 2002).

科学的研究の応用

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Heterocyclic Systems : Compounds structurally related to "methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate" have been utilized in the synthesis of heterocyclic systems. For example, methyl and phenylmethyl derivatives were prepared and used as reagents for the preparation of various heterocyclic compounds, demonstrating the utility of these molecules in the construction of complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Antitumor Activities : Derivatives of 2-(4-aminophenyl)benzothiazoles, which share a common structural motif with the compound of interest, have shown potent and selective antitumor activity. These studies highlight the importance of such compounds in the development of new anticancer agents. The metabolism and biotransformation of these compounds play a crucial role in their mode of action, offering insights into the design of novel therapeutic agents (Chua et al., 1999).

Photopolymerization Applications

- Photoinitiation : An alkoxyamine derivative bearing a chromophore group linked to the aminoxyl function, somewhat analogous in functionality to "methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate", was proposed as a photoinitiator. This compound, upon UV irradiation, decomposes to generate alkyl and nitroxide radicals, facilitating photopolymerization processes. This application underscores the potential of such compounds in material science and engineering (Guillaneuf et al., 2010).

Chemical Synthesis and Catalysis

- Iron-Catalyzed Benzylation : Research on iron-catalyzed reactions involving CH-acidic compounds suggests a potential application area for similar compounds in catalysis. These methodologies enable the efficient synthesis of benzylated products, demonstrating the utility of these compounds in organic synthesis and potentially offering a greener alternative to traditional catalytic processes (Kischel et al., 2007).

特性

IUPAC Name |

methyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGKSEATWVVSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B5594098.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)

![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)

![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)

![4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime](/img/structure/B5594166.png)

![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)

![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)

![(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)